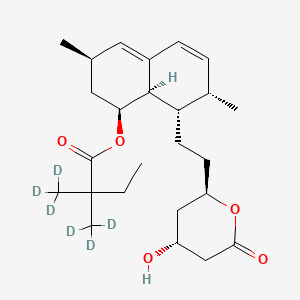
Simvastatin-d6
Übersicht
Beschreibung
Simvastatin-d6 ist eine deuterierte Form von Simvastatin, einem lipidsenkenden Medikament aus der Klasse der Statine. Es wird hauptsächlich als interner Standard für die Quantifizierung von Simvastatin in verschiedenen analytischen Anwendungen verwendet. Die Verbindung zeichnet sich durch das Vorhandensein von sechs Deuteriumatomen aus, die sechs Wasserstoffatome im Simvastatinmolekül ersetzen, was zu erhöhter Stabilität und Rückverfolgbarkeit in Massenspektrometrieanalysen führt .
Wissenschaftliche Forschungsanwendungen
Simvastatin-d6 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Zu seinen wichtigsten Anwendungen gehören:
Analytische Chemie: Verwendung als interner Standard in der Massenspektrometrie zur Quantifizierung von Simvastatin und seinen Metaboliten.
Pharmakokinetik: Einsatz in pharmakokinetischen Studien, um die Absorption, Verteilung, Metabolisierung und Ausscheidung von Simvastatin in biologischen Systemen zu verfolgen.
Biomedizinische Forschung: Untersucht auf seine potenziellen therapeutischen Wirkungen bei verschiedenen Krankheiten, darunter Herz-Kreislauf-Erkrankungen, Krebs und neurodegenerative Erkrankungen.
Industrielle Anwendungen: Einsatz bei der Entwicklung und Qualitätskontrolle von pharmazeutischen Formulierungen, die Simvastatin enthalten .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es das Enzym Hydroxymethylglutaryl-Coenzym-A-Reduktase hemmt. Dieses Enzym katalysiert die Umwandlung von Hydroxymethylglutaryl-Coenzym-A zu Mevalonsäure, einem wichtigen Schritt in der Biosynthese von Cholesterin. Durch die Hemmung dieses Enzyms reduziert this compound die Cholesterinproduktion in der Leber, was zu niedrigeren Plasmacholesterinspiegeln führt. Die molekularen Ziele und Pfade, die an diesem Mechanismus beteiligt sind, umfassen die Regulation des Lipidstoffwechsels und die Modulation verschiedener Signalwege, die mit der Cholesterin-Homöostase zusammenhängen .
Wirkmechanismus
Target of Action
Simvastatin-d6, like other statins, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the endogenous production of cholesterol in the liver . By inhibiting HMG-CoA reductase, this compound effectively reduces the synthesis of cholesterol, thereby lowering lipid levels and reducing the risk of cardiovascular events .
Mode of Action
This compound is a prodrug that is hydrolyzed in vivo to generate an active metabolite structurally similar to HMG-CoA . This metabolite competitively inhibits HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonic acid . This inhibition disrupts the mevalonate pathway, leading to a decrease in the production of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mevalonate pathway . By inhibiting HMG-CoA reductase, this compound disrupts the conversion of HMG-CoA to mevalonic acid, a key step in this pathway . This leads to a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and VLDL . Additionally, this compound can also influence the expression of genes related to de novo synthesis of triacylglycerols and phospholipids .
Pharmacokinetics
This compound, like other statins, exhibits specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It is absorbed and distributed in the body, where it is metabolized primarily by cytochrome P450 (CYP) 3A4 . The bioavailability of simvastatin is relatively low, around 5% . It is worth noting that the lipophilicity of simvastatin allows it to enter cells directly .
Result of Action
The primary molecular effect of this compound is the reduction of cholesterol levels in the body . This results in a decrease in the levels of LDL and VLDL, often referred to as “bad cholesterol” due to their association with cardiovascular disease . On a cellular level, this compound has been shown to induce pyroptosis, a form of programmed cell death, in certain cancer cells . It also leads to the accumulation of cytosolic lipid droplets within cells, which might contribute to its antiproliferative effects .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of certain bile acids can augment the bioaccumulation of this compound in probiotic bacteria . Moreover, this compound has been detected in various waters, indicating its potential as an environmental pollutant . This environmental presence could potentially affect non-target aquatic organisms, disrupting their antioxidant-related genes
Biochemische Analyse
Biochemical Properties
Simvastatin-d6 interacts with various enzymes and proteins in the body. It is a competitive inhibitor of HMG-CoA reductase, an enzyme that catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol synthesis . By inhibiting this enzyme, this compound reduces the production of cholesterol in the body .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to increase the intracellular content of lipid droplets in both non-malignant and cancer cells . It also improves endothelial cell function by inhibiting endothelial-to-mesenchymal transition (EndMT) through an epigenetic regulatory mechanism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is a prodrug that is hydrolyzed in vivo to generate the active simvastatin acid, which is structurally similar to HMG-CoA . This allows it to competitively inhibit HMG-CoA reductase, thereby reducing cholesterol synthesis . Additionally, this compound has been shown to suppress TLR4/MyD88/NF-ĸB signaling, causing an immune response shift to an anti-inflammatory response .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to have varying effects in laboratory settings. For instance, long-term exposure to statins, including this compound, has been associated with a statistically significant increase in the risk of new onset type 2 diabetes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on the effects of simvastatin on neurodevelopmental disorders, it was found that simvastatin at a dose of 40 mg should be avoided in decompensated cirrhosis, while simvastatin 20 mg or other statins based on small study sample size were found to be safe .
Metabolic Pathways
This compound is involved in the mevalonate pathway, which is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is known to be transported into bacteria cells leading to a drug bioaccumulation over time, which is augmented upon addition of bile acids .
Subcellular Localization
Given its role in inhibiting HMG-CoA reductase, an enzyme located in the endoplasmic reticulum, it can be inferred that this compound may localize to this organelle to exert its effects .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Simvastatin-d6 umfasst die Einarbeitung von Deuteriumatomen in das Simvastatinmolekül. Dies kann durch verschiedene Verfahren erreicht werden, darunter Deuterium-Austauschreaktionen und die Verwendung deuterierter Reagenzien. Ein üblicher Ansatz ist die Wasserstoff-Deuterium-Austauschreaktion, bei der Simvastatin mit Deuteriumgas in Gegenwart eines Katalysators behandelt wird, was zum Austausch von Wasserstoffatomen gegen Deuteriumatome führt .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet typischerweise großtechnische Deuterium-AustauschreaktionenDie Reaktionsbedingungen, wie Temperatur, Druck und Katalysatorart, werden optimiert, um hohe Ausbeuten und Reinheit des deuterierten Produkts zu erreichen .
Chemische Reaktionsanalyse
Reaktionstypen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind für die analytischen Anwendungen der Verbindung und ihre Rolle als interner Standard unerlässlich.
Häufige Reagenzien und Bedingungen
Oxidation: this compound kann unter kontrollierten Bedingungen mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation von this compound zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann. Substitutionsreaktionen führen zur Bildung von substituierten Derivaten mit unterschiedlichen funktionellen Gruppen .
Analyse Chemischer Reaktionen
Types of Reactions
Simvastatin-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the compound’s analytical applications and its role as an internal standard.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups .
Vergleich Mit ähnlichen Verbindungen
Simvastatin-d6 ist aufgrund seiner deuterierten Natur einzigartig, die eine verbesserte Stabilität und Rückverfolgbarkeit in analytischen Anwendungen bietet. Ähnliche Verbindungen umfassen andere deuterierte Statine und nicht-deuterierte Statine wie:
Atorvastatin: Ein weiteres Statin, das zur Senkung des Cholesterinspiegels eingesetzt wird, jedoch ohne Deuteriumatome.
Pravastatin: Ein Statin mit einer anderen chemischen Struktur und pharmakokinetischen Profil.
Rosuvastatin: Bekannt für seine hohe Wirksamkeit bei der Senkung des LDL-Cholesterinspiegels.
Lovastatin: Ein natürlich vorkommendes Statin mit ähnlichen lipidsenkenden Wirkungen
This compound sticht durch seinen spezifischen Einsatz als interner Standard in der analytischen Chemie hervor, der eine genaue und zuverlässige Quantifizierung von Simvastatin in verschiedenen Forschungs- und Industrieanwendungen ermöglicht.
Eigenschaften
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1/i4D3,5D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMZZMVNJRMUDD-QDGXURMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)(C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is Simvastatin-d6 used in the LC-MS-MS method described in the research paper []?
A1: this compound serves as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS-MS) method developed by the researchers []. Internal standards are crucial for accurate quantification in analytical chemistry, particularly when analyzing complex biological samples like plasma.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


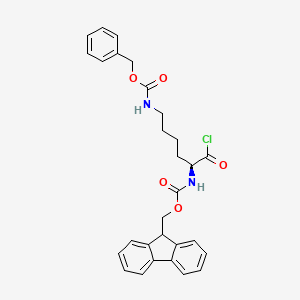
![N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major)](/img/structure/B562189.png)
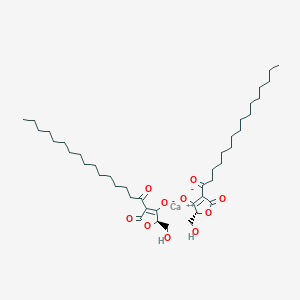



![7-Aminosuccinylbenzo[a]pyrene](/img/structure/B562196.png)
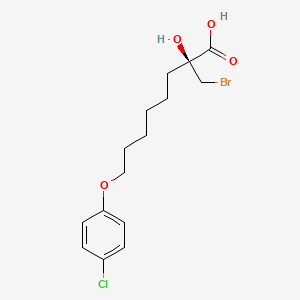

![(2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B562202.png)
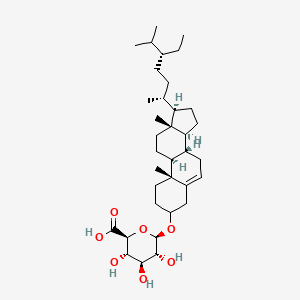
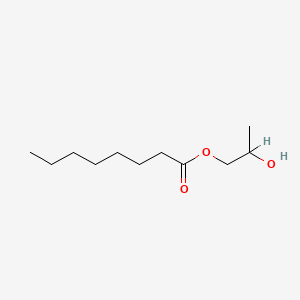
![4-[5-Chloro-2-(4-sulfobutylsulfanyl)-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonic acid](/img/structure/B562208.png)

